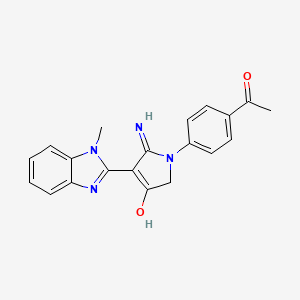![molecular formula C21H24N4O5 B11396609 1-{4-cyano-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11396609.png)
1-{4-cyano-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains multiple functional groups, including a cyano group, an oxazole ring, and a piperidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step typically involves the use of cyanating agents.
Attachment of the trimethoxyphenyl group: This can be done via a Heck reaction or similar coupling reactions.
Formation of the piperidine carboxamide moiety: This step involves the reaction of the intermediate with piperidine and subsequent functionalization to introduce the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The trimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE: This compound shares similar structural features but may have different functional groups or substituents.
1-{4-CYANO-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE: This compound has a similar core structure but may differ in the nature of the substituents or the functional groups present.
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-[4-cyano-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O5/c1-27-16-10-13(11-17(28-2)19(16)29-3)4-5-18-24-15(12-22)21(30-18)25-8-6-14(7-9-25)20(23)26/h4-5,10-11,14H,6-9H2,1-3H3,(H2,23,26)/b5-4+ |
InChI Key |
SDGNARTUPSYOOJ-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11396528.png)
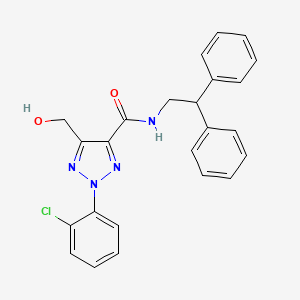
![N-(3-chloro-4-methylphenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396537.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B11396539.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11396546.png)

![5-butyl-4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396564.png)
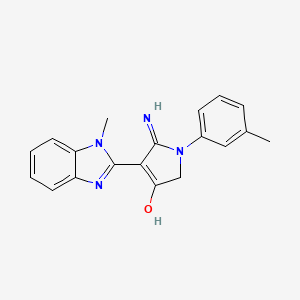
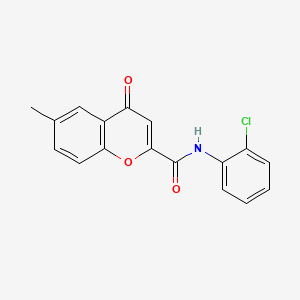
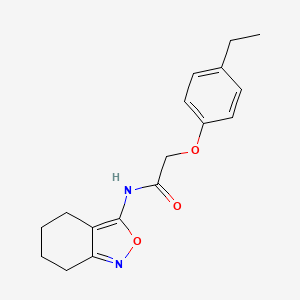
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methylbenzenesulfonamide](/img/structure/B11396604.png)
![N-cyclohexyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11396610.png)
![6,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396614.png)
